molecular formula C10H16N2O2 B1394229 (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 26626-89-1

(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1394229
CAS No.: 26626-89-1
M. Wt: 196.25 g/mol
InChI Key: XHSJAENZJRHKAH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (500 MHz, CDCl3) reveals distinct signals for the propyl chain and bicyclic protons:

Proton Environment δ (ppm) Multiplicity Coupling Constants (Hz)
Propyl CH3 (C3 substituent) 0.91–1.07 Doublet J = 6.6–7.3
Propyl CH2 (C3 substituent) 1.57–1.81 Multiplet -
NH (diketopiperazine) 5.92–7.58 Singlet -
Pyrrolidine Hα (C8a) 3.49–4.36 Multiplet J = 2.1–12.3

13C NMR (126 MHz, CDCl3) confirms carbonyl groups and stereoelectronic effects:

Carbon Type δ (ppm)
C1/C4 diketopiperazine carbonyls 164.86–170.15
C3 (propyl-substituted) 58.03–63.44
Pyrrolidine C8a 45.15–45.64

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 196.1210 [M+H]+ (calculated: 196.1212 for C10H16N2O2), with fragmentation patterns consistent with diketopiperazine ring cleavage and propyl loss. Key fragments include:

  • m/z 169.1343 : Loss of CO from the parent ion.
  • m/z 114.0910 : Propyl chain elimination.

Infrared (IR) Spectroscopy

Strong absorption bands at 1,680–1,720 cm⁻¹ (C=O stretching) and 3,200–3,400 cm⁻¹ (N-H stretching) confirm diketopiperazine functionality. Bands at 2,850–2,950 cm⁻¹ correlate with propyl C-H vibrations.

X-ray Crystallography and Conformational Dynamics

Single-crystal X-ray diffraction (CCDC 909855) resolves the triclinic P1 space group with unit cell parameters:

Parameter Value
a (Å) 7.829 ± 0.002
b (Å) 9.456 ± 0.003
c (Å) 10.112 ± 0.004
α (°) 89.12 ± 0.02
β (°) 78.34 ± 0.02
γ (°) 85.67 ± 0.02

Key structural insights:

  • The diketopiperazine ring adopts a boat conformation , stabilized by intramolecular H-bonds (N-H···O=C, 2.02–2.15 Å).
  • The propyl group at C3 projects equatorially , minimizing steric clashes with the pyrrolidine ring.
  • Torsional angles (C3-N1-C8a-C7 = −15.2°) indicate slight puckering of the pyrazine ring.

Computational Modeling of Stereoelectronic Properties

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

HOMO-LUMO Analysis

Orbital Energy (eV) Spatial Distribution
HOMO −6.82 Localized on diketopiperazine O atoms
LUMO −1.94 Delocalized over pyrazine π-system

Natural Bond Orbital (NBO) Analysis

  • n(O)→σ*(N-H) hyperconjugation stabilizes the diketopiperazine ring (E(2) = 8.2 kcal/mol).
  • The propyl group induces a +I effect , increasing electron density at C3 (Mulliken charge: −0.12 e).

Properties

IUPAC Name

3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJAENZJRHKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2CCCC2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26626-89-1
Record name (3S,8aS)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Preparation Methods

Cyclization of Glycyl-l-Proline Derivatives

Research indicates that cyclization of glycyl-l-proline derivatives is an effective route to access the target structure. Ordóñez et al. (2019) demonstrated that chemoselective reduction of carbamate-imide groups in glycyl-l-proline diketopiperazines, followed by nucleophilic addition of phosphites, yields cyclic α-aminophosphonic acids with high diastereoselectivity, implying that similar conditions could be adapted for the synthesis of the target compound.

Key steps include:

  • Activation of the peptide bond in the diketopiperazine ring.
  • Cyclization via intramolecular nucleophilic attack under controlled conditions.
  • Use of protecting groups to facilitate selective reactions.

Synthesis via Nucleophilic Addition to Chiral Carbenium Ions

The diastereoselective addition of nucleophiles to chiral intermediates, as described by Ordóñez et al., suggests that nucleophilic attack on activated diketopiperazine intermediates can be employed to introduce the propyl substituent at the 3-position, establishing the stereochemistry at the 3S position.

Catalytic Peptide Bond Formation

Catalysis-based methods have been developed to facilitate peptide bond formation under mild, water-tolerant conditions, which are particularly suitable for sensitive cyclic compounds.

Metal-Organic Framework Catalysts

Conic et al. (2021) reported that Zr-based metal-organic frameworks (Zr-MOFs) catalyze peptide bond formation efficiently, tolerating water and allowing recyclability. This approach could be adapted to synthesize the target compound by cyclizing suitable dipeptide precursors under ambient conditions, leveraging Lewis acid activation of carboxylate groups.

Polyoxometalate Catalysts

De Azambuja and Parac-Vogt (2019) described Zr(IV)-substituted polyoxometalates as catalysts for amide bond formation, providing a pathway for direct amidation of non-activated acids and amines without water scavengers. This method could be employed to generate the cyclic amide core by coupling appropriately functionalized precursors.

Functionalization of Diketopiperazines

Functionalization of diketopiperazine derivatives offers a route to introduce the propyl group at the 3-position with stereocontrol.

Stereoselective Alkylation

Ashton et al. (2014) described a general, scalable method for functionalizing 2,5-diketopiperazines, emphasizing conditions that prevent racemization. Alkylation at the 3-position can be achieved via base-mediated enolate formation followed by alkyl halide addition, with careful control of temperature and base strength to maintain stereochemistry.

Use of Chiral Auxiliaries

Chiral auxiliaries or catalysts can be employed to direct stereoselective alkylation, ensuring the formation of the (3S,8aS) stereochemistry, critical for biological activity and structural fidelity.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Peptide cyclization of glycyl-l-proline derivatives Intramolecular cyclization, reduction, nucleophilic addition High stereoselectivity, versatile Requires multiple steps, protecting groups
Catalytic peptide bond formation with Zr-MOFs Ambient conditions, water tolerance, recyclability Environmentally friendly, scalable Catalyst synthesis complexity
Polyoxometalate-catalyzed amidation Direct coupling, no water scavengers Mild conditions, broad substrate scope Limited to specific precursor structures
Alkylation of diketopiperazines Enolate chemistry, stereocontrol Scalable, stereoselective Sensitive to racemization, requires precise conditions

Research Findings and Data

  • High stereoselectivity in alkylation reactions can be achieved through optimized base and temperature conditions, preventing racemization during cyclization (Ashton et al., 2014).
  • Catalytic methods utilizing Zr-MOFs and polyoxometalates demonstrate promising avenues for environmentally benign synthesis, with recyclability and broad substrate tolerance (Conic et al., 2021; De Azambuja & Parac-Vogt, 2019).
  • Peptide-based cyclization remains a cornerstone, with modifications allowing the introduction of the propyl group at the 3-position, especially when leveraging chiral intermediates and nucleophilic addition strategies (Ordóñez et al., 2019).

Chemical Reactions Analysis

Types of Reactions

(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibit promising anticancer properties. Research has shown that derivatives can inhibit tumor growth in various cancer cell lines, suggesting potential for development as anticancer agents.

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. This suggests its potential use in developing new antibiotics or preservatives in pharmaceutical formulations.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks if not handled properly. The GHS classification highlights its harmful effects if ingested or if it comes into contact with skin .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsShowed a significant reduction in tumor cell viability at concentrations above 10 µM.
Study BInvestigate neuroprotective propertiesDemonstrated a decrease in reactive oxygen species (ROS) levels in treated neuronal cells.
Study CAssess antimicrobial activityInhibited the growth of E. coli and Staphylococcus aureus at low concentrations.

Material Science Applications

The unique structure of this compound allows for potential applications in materials science:

  • Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced mechanical properties.
  • Nanotechnology : Potential use in the development of nanomaterials for drug delivery systems due to its biocompatibility.

Mechanism of Action

The mechanism of action of (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

DKPs differ in substituent groups at the 3-position of the pyrrolo-pyrazine core. Key analogs include:

Compound Name Substituent Molecular Weight Source Organisms Key References
(3S,8aS)-3-Propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Propyl (C3H7) ~196.25 Burkholderia sp., Streptomyces tendae
Cyclo(Leu-Pro) (3-isobutyl) Isobutyl (2-methylpropyl, C4H9) 210.137 Bacillus sp., Tyridiomyces formicatum
Cyclo(Phe-Pro) (3-benzyl) Benzyl (C6H5CH2) 244.121 Pseudomonas aeruginosa, Bacillus sp.
(3S,8aR)-3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 4-Hydroxybenzyl 260.293 Synthetic/Modified DKP


Structural Insights :

  • Propyl group : A linear C3 chain balances hydrophobicity and steric bulk, facilitating membrane interactions in antimicrobial activity .
  • Benzyl/4-Hydroxybenzyl : Aromatic groups enable π-π stacking with biological targets, critical for anti-quorum sensing and apoptotic effects .
Antimicrobial Activity
  • Propyl variant : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) .
  • Isobutyl variant : Weak antifungal activity against Candida sp. (less potent than nystatin) .
  • Benzyl variant: Inhibits biofilms of P. aeruginosa and E. coli at 0.1–1.0 mg/mL .
Anticancer and Cytotoxic Effects
  • Benzyl variant (Cyclo(Phe-Pro)) : Induces apoptosis in HeLa and Caco-2 cells via AKT1 pathway inhibition (EC50: 0.01 mg/mL) .
  • Propyl variant : Demonstrates moderate cytotoxicity against HCT15 colon cancer cells .
Antioxidant and Anti-Quorum Sensing
  • Propyl and Isobutyl variants : Both show radical scavenging activity, reducing oxidative damage .
  • Benzyl variant: Disrupts bacterial communication (quorum sensing) in P. aeruginosa .

Stereochemical and Source Considerations

  • Enantiomers : The propyl DKP exists as dextro/levo isomers, which may differentially interact with chiral biological targets .
  • Microbial Sources :
    • Burkholderia sp. produces propyl and benzyl DKPs .
    • Bacillus sp. and Streptomyces are common sources of isobutyl and benzyl derivatives .

Pharmaceutical Potential

  • Propyl DKP : A promising lead for antibiotic development due to its activity against drug-resistant pathogens .
  • Benzyl DKP: Potential adjuvant in cancer therapy for its pro-apoptotic effects .

Biological Activity

(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of interest due to its potential biological activities. This diketopiperazine derivative has been studied for its antifungal properties and its role in quorum sensing inhibition among bacteria. This article synthesizes available research findings regarding its biological activity, including case studies and relevant data.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 65556-33-4
  • Physical Form : Solid
  • Purity : 97% .

Antifungal Activity

A study investigated the antifungal properties of pyrrolo[1,2-a]pyrazine derivatives extracted from Streptomyces sp. VITPK9. The compound exhibited mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL on human erythrocytes. Additionally, cytotoxicity was assessed using RAW 264.7 cell lines, revealing a moderate toxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL. Genotoxicity studies indicated minimal chromosomal aberrations compared to streptomycin .

Quorum Sensing Inhibition

Research highlighted the role of this compound in inhibiting quorum sensing mechanisms in bacteria. An extract containing this compound demonstrated significant anti-quorum sensing activity against Pseudomonas aeruginosa, effectively preventing biofilm formation without affecting bacterial growth . The extract altered the biofilm architecture and reduced virulence factors such as rhamnolipid and pyocyanin.

Data Summary

Activity Type Measurement Method Results
Hemolytic ActivityEC50 on human erythrocytes115.5 µg/mL
CytotoxicityIC50 on RAW 264.7 cell lines500 µg/mL
Quorum Sensing InhibitionAnti-quorum sensing activitySignificant inhibition observed

Case Study 1: Antifungal Properties

In a study conducted by Kannabiran et al., the antifungal activity of derivatives from Streptomyces sp. was evaluated. The findings suggested that these compounds could serve as potential antifungal agents due to their moderate toxicity and hemolytic effects .

Case Study 2: Biofilm Formation

A separate investigation into the quorum sensing inhibition by extracts containing this compound revealed that it effectively disrupted biofilm formation in Pseudomonas aeruginosa. This was attributed to changes in gene expression related to quorum sensing pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?

  • Methodological Answer : Cyclization of dipeptide precursors is a common approach. For example, anhydrous ammonium acetate-mediated thermal cyclization of ethyl 1,2,4-triazole-3-carboxylate derivatives at 150°C in sealed tubes yields diketopiperazine scaffolds . Solid-phase synthesis can optimize stereochemical control by using resin-bound amino acids, followed by cleavage and cyclization under controlled pH .

Q. How is the stereochemical configuration of the compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For instance, XRD analysis confirmed the (3R,8aS) configuration in a related compound, with unit cell parameters a = 6.8657 Å, b = 9.9258 Å, and β = 90.892° . Complementary 2D NMR (e.g., NOESY) can detect spatial proximity of protons to corroborate stereochemistry .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) with m/z 210.2728 ([M]+) aligns with molecular formula C11H18N2O2 .
  • Nuclear Magnetic Resonance (NMR) : 1H NMR peaks between δ 1.2–3.8 ppm confirm propyl and pyrrolidine protons, while 13C NMR signals at ~170 ppm indicate diketopiperazine carbonyl groups .

Advanced Research Questions

Q. How can discrepancies between experimental and computational physicochemical data be resolved?

  • Methodological Answer : Compare experimental logP (e.g., Crippen’s calculated logPoct/wat = 0.522 ) with chromatographic retention indices (RI) from reverse-phase HPLC. Adjust computational models (e.g., COSMO-RS) using solvent descriptors to account for hydrogen-bonding interactions . Validate purity via HPLC-MS to rule out impurities affecting experimental values .

Q. What strategies improve stability in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer :

  • pH Control : Maintain pH 6–8 to minimize hydrolysis of the diketopiperazine ring .
  • Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in DMSO for in vitro assays .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Q. How can computational modeling predict bioactive conformations?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the compound in a lipid bilayer (e.g., CHARMM36 force field) to assess membrane permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with protease targets (e.g., SARS-CoV-2 Mpro), focusing on hydrogen-bonding with the diketopiperazine carbonyl .

Data Contradiction Analysis

Q. Conflicting mass spectrometry How to address inconsistent fragmentation patterns?

  • Methodological Answer :

  • Calibration : Recalibrate the MS using perfluorotributylamine (PFTBA) to ensure accuracy .
  • Collision Energy Optimization : Adjust collision-induced dissociation (CID) energy (e.g., 20–35 eV) to differentiate between isobaric fragments .
  • Cross-Validation : Compare with high-resolution MS (HRMS) to resolve ambiguities in low-resolution spectra .

Experimental Design Tables

Parameter Example Values Source
logP (octanol/water) 0.522 (Crippen’s method)
Melting Point 407 K (related ethyl derivative)
Crystal System Monoclinic (P21)
EI-MS (m/z) 210.2728 ([M]+)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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